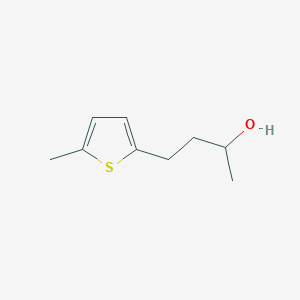
4-(5-Methylthiophen-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methylthiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14OS It features a thiophene ring substituted with a methyl group at the 5-position and a butan-2-ol chain at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)butan-2-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(5-Methylthiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: Halogenation or nitration reactions at the thiophene ring using reagents like NBS (N-bromosuccinimide) or HNO3 (nitric acid).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.
Substitution: NBS in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: 4-(5-Methylthiophen-2-yl)butan-2-one
Reduction: 4-(5-Methylthiophen-2-yl)butane
Substitution: 4-(5-Bromothiophen-2-yl)butan-2-ol
科学的研究の応用
4-(5-Methylthiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(5-Methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. The butan-2-ol chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
4-(5-Methylthiophen-2-yl)butan-2-one: Similar structure but with a ketone group instead of an alcohol.
4-(5-Bromothiophen-2-yl)butan-2-ol: Similar structure but with a bromine substituent on the thiophene ring.
4-(5-Nitrothiophen-2-yl)butan-2-ol: Similar structure but with a nitro group on the thiophene ring.
Uniqueness
4-(5-Methylthiophen-2-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a thiophene ring and a butan-2-ol chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
生物活性
4-(5-Methylthiophen-2-yl)butan-2-ol is a chemical compound that has garnered attention for its potential biological activities , particularly in the fields of pharmacology and medicinal chemistry . Its structure features a butanol moiety substituted with a 5-methylthiophen-2-yl group, which is significant for its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C9H12OS, with a molar mass of approximately 170.26 g/mol. The presence of the thiophene ring contributes to its unique chemical properties, enhancing its potential biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets, primarily through hydrogen bonding and π-π interactions facilitated by the hydroxyl and thiophene groups. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects. Notably, compounds with similar structures have been investigated for their antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Potential
Preliminary studies have also explored the compound's anticancer properties . Its ability to induce apoptosis in cancer cells has been noted, likely due to its interference with cellular signaling pathways involved in cell proliferation and survival .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(5-Chlorothiophen-2-yl)butan-2-ol | C9H8ClOS | Modulates cannabinoid receptors; potential analgesic effects |
| 3-(5-Methylthiophen-2-yl)butan-2-ol | C9H12OS | Similar antimicrobial properties; further studies needed |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of various thiophene derivatives revealed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as an alternative therapeutic agent.
- Anticancer Research : In a recent exploration of compounds targeting cancer cell lines, this compound was shown to reduce cell viability in MCF7 breast cancer cells by inducing oxidative stress and apoptosis. The IC50 value was calculated at approximately 25 µM, suggesting a promising lead for further development in cancer therapeutics .
特性
CAS番号 |
77626-59-6 |
|---|---|
分子式 |
C9H14OS |
分子量 |
170.27 g/mol |
IUPAC名 |
4-(5-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H14OS/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7,10H,3,5H2,1-2H3 |
InChIキー |
XRZTYSVITIMMLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















